molecular formula C₁₂H₁₂N₂O₂ B1142176 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol CAS No. 61604-22-6

5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol

Cat. No.: B1142176
CAS No.: 61604-22-6
M. Wt: 216.24
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Description

5,5’-Diamino-[1,1’-biphenyl]-2,2’-diol: is an organic compound that belongs to the class of biphenyl derivatives This compound features two amino groups and two hydroxyl groups attached to a biphenyl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Diamino-[1,1’-biphenyl]-2,2’-diol typically involves the reduction of 5,5’-dinitro-[1,1’-biphenyl]-2,2’-diol. One common method includes the following steps :

    Nitration: The starting material, 2,2’-dihydroxybiphenyl, is nitrated to form 5,5’-dinitro-[1,1’-biphenyl]-2,2’-diol.

    Reduction: The dinitro compound is then reduced using a reducing agent such as powdered iron in ethanol to yield 5,5’-Diamino-[1,1’-biphenyl]-2,2’-diol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5,5’-Diamino-[1,1’-biphenyl]-2,2’-diol can undergo several types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form derivatives with different functional groups.

    Substitution: The hydroxyl and amino groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield nitro derivatives, while substitution reactions can produce acylated or sulfonated derivatives.

Scientific Research Applications

5,5’-Diamino-[1,1’-biphenyl]-2,2’-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5’-Diamino-[1,1’-biphenyl]-2,2’-diol depends on its specific application. In biochemical assays, the compound may interact with enzymes or other proteins through hydrogen bonding and π-π stacking interactions. These interactions can affect the activity of the target molecules and provide insights into their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5’-Diamino-[1,1’-biphenyl]-2,2’-diol is unique due to the specific positioning of its amino and hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-amino-2-(5-amino-2-hydroxyphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c13-7-1-3-11(15)9(5-7)10-6-8(14)2-4-12(10)16/h1-6,15-16H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNOXZDJKCBWKIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C2=C(C=CC(=C2)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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